REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[NH:6][N:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:8]=[C:7]([C:9]([O:11][CH3:12])=[O:10])[NH:6][N:5]=1
|
Name
|
|
Quantity
|
14 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=NNC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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1.2 g
|
Type
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catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred under H2-atmosphere at room temperature for 18 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtrated over kieselgur
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is used without further purification
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NNC(=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |